![molecular formula C24H30O4 B14241232 3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane) CAS No. 320583-81-1](/img/structure/B14241232.png)
3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl is an organic compound with the molecular formula C24H30O4. It is characterized by the presence of two oxetane rings attached to a biphenyl core through methoxy linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 3-ethyloxetane-3-methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-dihydroxybiphenyl+3-ethyloxetane-3-methanol→4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. Advanced techniques like column chromatography and recrystallization are often employed to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced biphenyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxetane and biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of high-performance coatings, adhesives, and electronic materials
Mecanismo De Acción
The mechanism of action of 4,4’-bis[(3-ethyloxetane-3-yl)methoxy]biphenyl involves its interaction with molecular targets through its oxetane rings and biphenyl core. These interactions can lead to the formation of stable complexes and influence various molecular pathways. The compound’s ability to undergo ring-opening polymerization is particularly significant in its applications in materials science .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[Oxybis(methylene)]bis(3-ethyloxetane): Similar in structure but lacks the biphenyl core.
4,4’-Bis[(3-ethyl-3-oxetanyl)methoxy-methyl]biphenyl: A closely related compound with slight variations in the oxetane ring structure.
Uniqueness
4,4’-Bis[(3-ethyloxetane-3-yl)methoxy]biphenyl is unique due to its combination of oxetane rings and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices .
Propiedades
Número CAS |
320583-81-1 |
|---|---|
Fórmula molecular |
C24H30O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
3-ethyl-3-[[4-[4-[(3-ethyloxetan-3-yl)methoxy]phenyl]phenoxy]methyl]oxetane |
InChI |
InChI=1S/C24H30O4/c1-3-23(13-25-14-23)17-27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-18-24(4-2)15-26-16-24/h5-12H,3-4,13-18H2,1-2H3 |
Clave InChI |
NXHOXSAEFJONFO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4(COC4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



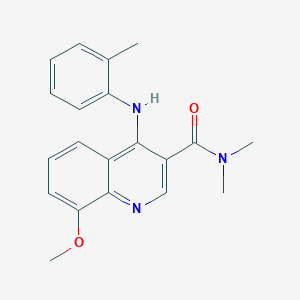
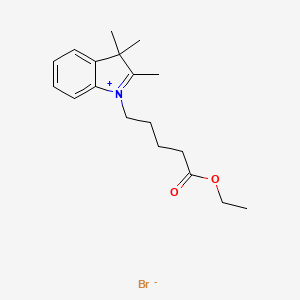
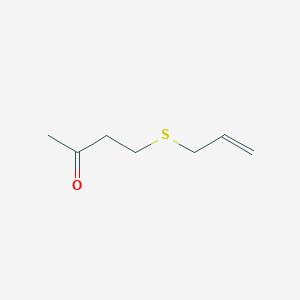
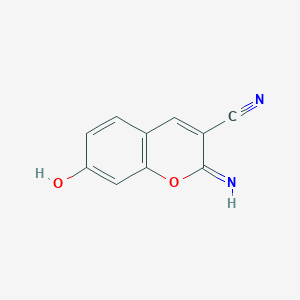

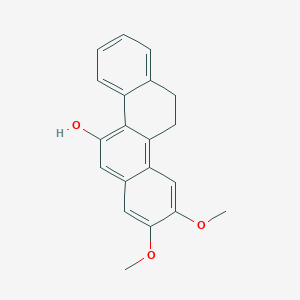
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
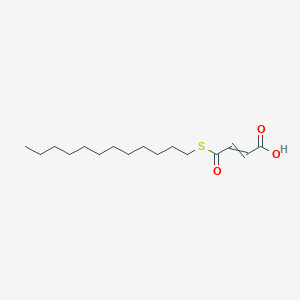
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
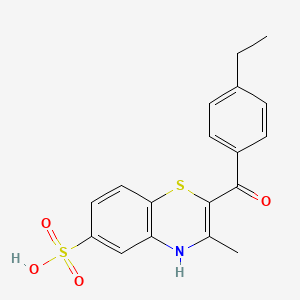
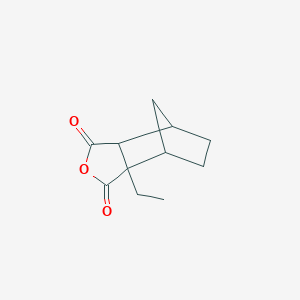
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
